molecular formula C13H21NO11 B13345173 (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid

(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid

Katalognummer: B13345173
Molekulargewicht: 367.31 g/mol
InChI-Schlüssel: ILSNLPJEENENAT-ZNKBUBFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is a complex organic compound characterized by multiple hydroxyl groups, an acetoxy group, and a hydroxyacetamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Cleavage of the acetoxy group to yield the corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.

Wirkmechanismus

The mechanism of action of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid involves its interaction with specific molecular targets. The hydroxyacetamido group may form hydrogen bonds with proteins or enzymes, while the acetoxy group could undergo hydrolysis to release acetic acid, potentially altering the local environment. The multiple hydroxyl groups may also participate in various biochemical pathways, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid include:

  • (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-aminoacetamido)-2-oxononanoic acid
  • (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxypropionamido)-2-oxononanoic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups

Eigenschaften

Molekularformel

C13H21NO11

Molekulargewicht

367.31 g/mol

IUPAC-Name

(4S,5R,6R,7S,8R)-9-acetyloxy-4,6,7,8-tetrahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid

InChI

InChI=1S/C13H21NO11/c1-5(16)25-4-8(19)11(21)12(22)10(14-9(20)3-15)6(17)2-7(18)13(23)24/h6,8,10-12,15,17,19,21-22H,2-4H2,1H3,(H,14,20)(H,23,24)/t6-,8+,10+,11+,12+/m0/s1

InChI-Schlüssel

ILSNLPJEENENAT-ZNKBUBFTSA-N

Isomerische SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)O)O

Kanonische SMILES

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.